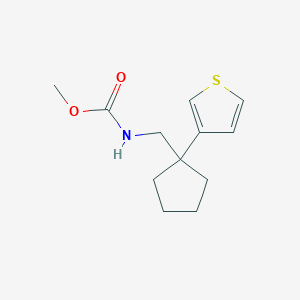
Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . The compound also includes a cyclopentyl group, which is a cyclic hydrocarbon group consisting of five carbon atoms . The carbamate part of the molecule involves a carbonyl (C=O) group and an amine (NH2) group.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, a cyclopentyl ring, and a carbamate group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopentyl ring is a five-membered ring of carbon atoms . The carbamate group consists of a carbonyl group (C=O), an amine group (NH2), and a methyl group (CH3) attached to the carbonyl carbon .Aplicaciones Científicas De Investigación
Antitumor Activity
Methyl carbamate derivatives have been investigated for their antitumor properties. For instance, R17934-NSC 238159, a compound structurally similar to methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate, showed effectiveness against various types of leukemia and carcinomas, indicating potential clinical applications due to its low toxicity at therapeutically active doses (Atassi & Tagnon, 1975). Additionally, studies on related methyl carbamate derivatives revealed their ability to inhibit leukemia cell proliferation and demonstrated antifilarial activity (Kumar et al., 1993).
Corrosion Inhibition
Research on methyl carbamate's interaction with metals has found it to act as a corrosion inhibitor for copper in acidic environments. The inhibitive effect is attributed to the molecule's adsorption on the metal surface, following the Langmuir isotherm model. The sulfur atom in the molecule was identified as the most likely adsorption site, suggesting a relation between molecular structure and inhibitive effectiveness (John et al., 2013).
Detection and Analysis Techniques
Significant advancements have been made in detecting and analyzing carbamate compounds. For instance, high-performance liquid chromatography (HPLC) techniques have been developed for detecting carbamates at nanogram levels, demonstrating the resolution, sensitivity, and selectivity necessary for determining multicarbamate insecticide residues (Krause, 1979). Moreover, the development of electrochemical sensors using modified graphene and gold nanoparticles offers direct and sensitive determination of carbaryl, a carbamate pesticide, in various samples, highlighting the potential for environmental monitoring (Rahmani et al., 2018).
Photolabile Protecting Groups
Methyl carbamate derivatives, specifically N-methyl-N-(o-nitrophenyl)carbamates, have been explored as photolabile alcohol protecting groups, offering ease of incorporation and high-yield, clean deprotection by photolysis in protic solvents. This presents an innovative approach in synthetic chemistry, particularly in the context of protecting sensitive functional groups during complex reactions (Loudwig & Goeldner, 2001).
Direcciones Futuras
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications in medicinal chemistry and material science . Future research could focus on elucidating the specific synthesis pathways, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards of “Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate”. This could help in the development of new drugs or materials based on this compound.
Propiedades
IUPAC Name |
methyl N-[(1-thiophen-3-ylcyclopentyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(14)13-9-12(5-2-3-6-12)10-4-7-16-8-10/h4,7-8H,2-3,5-6,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOSISPUFCLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

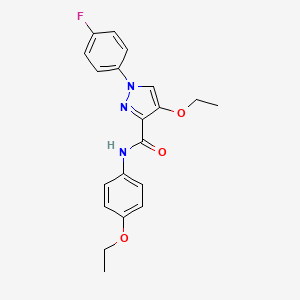
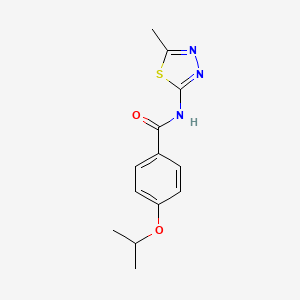
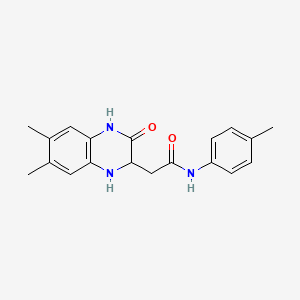
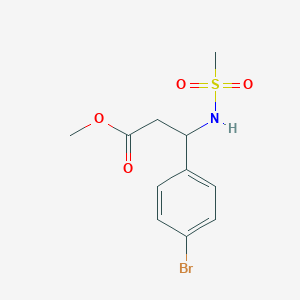
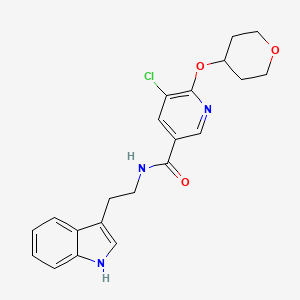
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
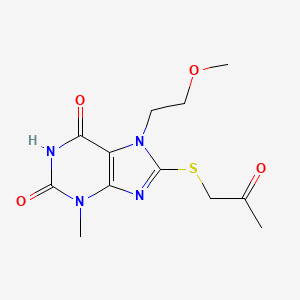

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)

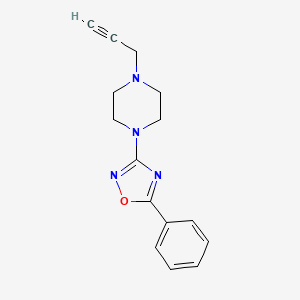
![N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2841862.png)
![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)